molecular formula C8H6ClNO B095198 5-Chloro-2-methylbenzoxazole CAS No. 19219-99-9

5-Chloro-2-methylbenzoxazole

Cat. No.: B095198
CAS No.: 19219-99-9
M. Wt: 167.59 g/mol
InChI Key: HJCIGAUHTJBHBQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzoxazole (CAS No. 19219-99-9) is a heterocyclic aromatic compound featuring a benzoxazole core substituted with a chlorine atom at position 5 and a methyl group at position 2. This compound is primarily recognized as a metabolic intermediate in the bacterial degradation of 4-chloro-2-nitrophenol (4C2NP), a toxic environmental pollutant widely used in dye, pesticide, and pharmaceutical industries .

Preparation Methods

Cyclization of Substituted o-Aminophenol Derivatives

Synthesis of 2-Amino-4-chloro-6-methylphenol

The cornerstone of this route lies in the preparation of the o-aminophenol precursor. 2-Amino-4-chloro-6-methylphenol is synthesized via sequential functionalization of 4-chloro-2-methylphenol. Nitration at position 6 using fuming nitric acid in acetic anhydride, followed by catalytic hydrogenation (Pd/C, H₂, 50 psi), yields the amine . Alternative pathways involve Ullmann coupling of 4-chloro-2-iodo-6-methylphenol with ammonia, though this method suffers from lower yields (55–60%) .

Cyclization to 5-Chloro-2-methylbenzoxazole

Heating 2-amino-4-chloro-6-methylphenol with excess formic acid (100°C, 6 hr) induces cyclodehydration, forming the benzoxazole core. The reaction proceeds via initial formylation of the amine, followed by intramolecular nucleophilic attack by the phenolic oxygen . Yields range from 75–85%, with purity >95% confirmed by HPLC . Recrystallization from ethanol-water (1:3) enhances purity to 99% .

Critical Parameters

  • Temperature Control : Prolonged heating above 110°C promotes decomposition.

  • Solvent Choice : Formic acid acts as both solvent and carbonyl source, eliminating byproduct formation.

Direct Chlorination of 2-Methylbenzoxazole

Electrophilic Aromatic Substitution

Chlorination of 2-methylbenzoxazole using Cl₂ gas in the presence of FeCl₃ (1.2 equiv, 0–5°C, 4 hr) selectively introduces chlorine at position 5 . The methyl group at position 2 directs electrophilic substitution to the para position (C5) via inductive effects, achieving 72% isolated yield . Side products (3-chloro and 6-chloro isomers) constitute <8% of the mixture, separable via fractional distillation .

Optimization of Reaction Conditions

  • Catalyst Screening : FeCl₃ outperforms AlCl₃ (58% yield) and ZnCl₂ (42% yield) in regioselectivity .

  • Solvent Effects : Dichloromethane minimizes polysubstitution compared to DMF or THF .

Alternative Condensation-Based Approaches

Potassium tert-Butoxide-Mediated Condensation

Adapting methodologies from styrylbenzoxazole synthesis , 2-methylbenzoxazole reacts with 5-chloronicotinaldehyde in THF/t-BuOH at −50°C. Deprotonation by KOtBu generates a reactive methylbenzoxazole anion, which attacks the aldehyde carbonyl. Subsequent elimination forms a styryl intermediate, though hydrogenation is required to saturate the double bond, complicating the route .

Limitations and Byproducts

  • Functional Group Sensitivity : Aldehydes with electron-withdrawing groups (e.g., nitro) reduce conversion rates to <40% .

  • Post-Reduction Requirements : Pd/C-mediated hydrogenation (50 psi H₂, 50°C) adds two steps, lowering overall efficiency .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization8599High regiocontrolMulti-step precursor synthesis
Direct Chlorination7295Single-stepIsomer separation required
Condensation/Hydrogenation6590Functional group toleranceLow scalability

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 2.55 (s, 3H, CH₃), 7.25–7.45 (m, 3H, Ar-H), 8.10 (d, 1H, J = 8.5 Hz, Ar-H) .

  • ¹³C NMR : δ 21.8 (CH₃), 118.5–150.2 (aromatic carbons), 162.1 (C=N) .

Industrial-Scale Considerations

Cost-Effectiveness

Cyclization routes dominate industrial production due to low-cost formic acid and high atom economy. Chlorination, while faster, incurs higher costs from FeCl₃ disposal and isomer purification .

Environmental Impact

Formic acid cyclization generates H₂O as the sole byproduct, aligning with green chemistry principles. Chlorination routes require HCl scrubbers to mitigate corrosive gas emissions .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-methylbenzoxazole has been studied for its potential therapeutic effects. Research indicates that it may act as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.

Case Study: Synthesis of Anticancer Agents

In a study published in Frontiers in Microbiology, it was demonstrated that derivatives of benzoxazole compounds exhibit significant cytotoxicity against cancer cell lines. The compound's structural features contribute to its biological activity, making it a candidate for further drug development .

Environmental Applications

The compound is also noted for its role in bioremediation processes. Certain bacterial strains have been identified that can utilize this compound as a carbon source, aiding in the degradation of chlorinated aromatic pollutants.

Biodegradation Studies

Research has shown that specific strains such as Cupriavidus sp. can effectively degrade this compound, highlighting its potential use in treating industrial effluents contaminated with chlorinated compounds . This process not only detoxifies harmful substances but also contributes to environmental sustainability.

Materials Science

This compound is gaining traction in the field of materials science, particularly in the development of fluorescent materials and dyes. Its chemical structure allows it to be used as an intermediate in synthesizing various pigments and fluorescent compounds.

Applications in Fluorescent Materials

The compound has shown promise in producing fluorescent materials that can be utilized in various applications, including sensors and imaging technologies . Its ability to absorb and emit light makes it suitable for enhancing the performance of electronic devices.

Summary Table of Applications

Application AreaDescriptionNotable Studies/Findings
Medicinal ChemistryPotential intermediate for anti-inflammatory and anticancer drugsSignificant cytotoxicity against cancer cell lines
Environmental ScienceBiodegradation of chlorinated pollutants; potential for bioremediationEffective degradation by Cupriavidus sp.
Materials ScienceSynthesis of fluorescent materials and dyesPromising applications in sensors and imaging technologies

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylbenzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Biodegradation Pathways of 4C2NP

Different bacterial strains metabolize 4C2NP through distinct pathways, yielding varied intermediates and end products (Table 1):

Table 1: Comparative Biodegradation Pathways of 4C2NP

Bacterial Strain Substrate Key Metabolites Pathway Type Reference
Pseudomonas sp. JHN 4C2NP 5-Chloro-2-methylbenzoxazole Co-metabolism
Bacillus sp. MW-1 4C2NP 4C2AP → 4C2AAP → this compound Biotransformation
Exiguobacterium sp. PMA 4C2NP 4C2AP → 2-aminophenol → Ring cleavage Mineralization
Pseudomonas sp. N31 (engineered) 4C2NP 4-Chlorocatechol → TCA cycle intermediates Engineered pathway

Key Observations :

  • Co-metabolism vs. Mineralization : Pseudomonas sp. JHN and Bacillus spp. produce this compound as a terminal metabolite, whereas Exiguobacterium sp. PMA and engineered strains fully mineralize 4C2NP .
  • Complexity of Metabolites : this compound’s fused heterocyclic structure impedes further degradation compared to linear intermediates like 4-chlorocatechol .

Structural Analogs and Chemical Properties

Structurally related benzoxazole derivatives exhibit variations in substituents, influencing their chemical reactivity and applications (Table 2):

Table 2: Comparison of Benzoxazole Derivatives

Compound Name CAS No. Substituents Key Applications/Properties Reference
This compound 19219-99-9 -Cl (C5), -CH3 (C2) Biodegradation metabolite; cross-coupling reagent
6-Chloro-2-methylbenzo[d]oxazole 17200-29-2 -Cl (C6), -CH3 (C2) Synthetic intermediate (limited biodegradation data)
Methyl 5-chloro-2-benzoxazolecarboxylate 27383-92-2 -Cl (C5), -COOCH3 (C2) Chemical synthesis (ester derivative)
5-Bromo-2-methyl-1,3-benzoxazole 5676-56-2 -Br (C5), -CH3 (C2) Potential halogenated analog in catalytic studies

Key Observations :

  • Substituent Effects : The position of halogens (Cl, Br) and functional groups (methyl, carboxylate) alters reactivity. For example, this compound’s methyl group enhances steric stability, making it suitable for cross-coupling reactions .
  • Biological Activity : Chlorinated benzoxazoles like this compound are more persistent in the environment compared to hydroxylated or carboxylated derivatives .

Biological Activity

5-Chloro-2-methylbenzoxazole (5C2MBZ) is a heterocyclic aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. This article delves into its biochemical properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

5C2MBZ has the molecular formula C8H6ClNOC_8H_6ClNO and is characterized by a chlorine atom at the fifth position and a methyl group at the second position of the benzoxazole ring. This structural configuration contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC8H6ClNO
Molecular Weight169.59 g/mol
Melting Point70-72 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that 5C2MBZ exhibits antimicrobial and antifungal properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. A study demonstrated that 5C2MBZ has antibacterial activity comparable to established antibiotics like ampicillin and cephalexin, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound is also being explored for its anticancer properties. It has been reported to enhance the efficacy of certain chemotherapeutic agents by modifying their chemical structure through bacterial biotransformation. For instance, certain strains of Bacillus licheniformis can convert 4-chloro-2-nitrophenol into 5C2MBZ, which may influence tumor responses during chemotherapy .

Biochemical Pathways

5C2MBZ is involved in various biochemical pathways, primarily through its interaction with enzymes that alter gene expression and inhibit cellular processes. It has been identified as a major metabolite in studies examining the degradation of chlorinated compounds by bacteria . The metabolic pathways involving this compound are not extensively documented, indicating a need for further research.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, several derivatives of benzoxazole, including 5C2MBZ, were synthesized and tested for antibacterial activity. Results showed that compounds with similar structures exhibited significant inhibition against pathogenic bacteria .
  • Biotransformation by Bacteria : A study highlighted the role of Bacillus licheniformis in the biotransformation of toxic chlorinated compounds into less harmful metabolites, including 5C2MBZ. This process underscores the potential use of this compound in bioremediation efforts .

Research Findings

Recent investigations into the biological activity of 5C2MBZ have yielded promising results:

  • Antimicrobial Activity : Exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Demonstrated significant antifungal activity against Candida albicans, showing potential as an alternative antifungal agent.
  • Environmental Applications : Its role in biotransformation processes suggests utility in environmental remediation strategies aimed at degrading hazardous chlorinated compounds .

Q & A

Q. What are the standard synthesis and characterization methods for zinc(II) complexes incorporating 5-chloro-2-methylbenzoxazole as a ligand?

Basic Research Focus
The synthesis typically involves reacting zinc chloride (ZnCl₂) with this compound in ethanol under ambient conditions. A 1:2 molar ratio of ZnCl₂ to ligand is used, followed by slow evaporation to yield crystalline products . Key characterization techniques include:

  • Elemental analysis : Confirms stoichiometry (e.g., C 41.10%, H 2.56%, N 5.94% for [Zn(L)₂Cl₂]) .
  • Spectroscopy :
    • FT-IR identifies ligand coordination via shifts in C=N (1600 cm⁻¹) and C-O (1303 cm⁻¹) stretches .
    • UV-Vis reveals ligand-to-metal charge transfer (LMCT) bands at ~23474 cm⁻¹ .
  • X-ray crystallography : Confirms tetrahedral geometry with Zn coordinated by two nitrogen atoms from benzoxazole ligands and two chloride ions .
  • Molar conductivity : Low conductivity (<10⁻⁴ S cm² mol⁻¹) confirms neutral complex formation .

Q. How does this compound act as a ligand in coordination chemistry?

Basic Research Focus
The ligand binds to metal centers via the oxazole nitrogen atom, acting as a monodentate ligand. In zinc(II) complexes, this results in a distorted tetrahedral geometry. Key analyses include:

  • NBO (Natural Bond Orbital) analysis : Reveals charge distribution (e.g., Zn charge ≈ +0.993 e) and donor-acceptor interactions stabilizing the complex .
  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C–H···Cl and π-π stacking) influencing crystal packing .

Q. What are the metabolic pathways and intermediates involved in the bacterial transformation of 4-chloro-2-nitrophenol (4C2NP) to this compound?

Advanced Research Focus
Certain Bacillus and Pseudomonas strains convert 4C2NP to this compound via:

Reduction : 4C2NP → 4-chloro-2-aminophenol .

Acetylation : 4-chloro-2-aminophenol → 4-chloro-2-acetaminophenol .

Cyclization : 4-chloro-2-acetaminophenol → this compound .
Key Methods :

  • HPLC/GC-MS : Identifies intermediates and final products .
  • Resting cell assays : Quantifies stoichiometric conversion (e.g., Pseudomonas sp. JHN fully converts 4C2NP to the benzoxazole derivative) .
Bacterial Strain Key Metabolites Analytical Tools Reference
Bacillus sp. MW-14-chloro-2-aminophenol, 4-chloro-2-acetaminophenolTLC, GC-MS
Pseudomonas sp. JHNThis compound (no intermediates detected)HPLC, NMR

Contradictions : Exiguobacterium sp. PMA degrades 4C2NP via ring cleavage without forming benzoxazole derivatives, highlighting species-dependent metabolic divergence .

Q. How can computational methods like DFT and Hirshfeld surface analysis elucidate the electronic and structural properties of this compound complexes?

Advanced Research Focus

  • DFT Calculations : Predict geometry, electronic transitions, and reactivity. For [Zn(L)₂Cl₂], DFT confirms a tetrahedral geometry and identifies LMCT transitions consistent with experimental UV-Vis data .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H···H, 25% Cl···H contacts) and π-π stacking contributions to crystal stability .
  • NMR Chemical Shift Predictions : Correlate experimental shifts with computed values for structural validation .

Q. How do researchers reconcile contradictions in reported degradation pathways for 4C2NP across bacterial species?

Advanced Research Focus
Discrepancies arise from species-specific enzymatic machinery:

  • Mechanistic Divergence :
    • Bacillus spp. employ acetyltransferases for cyclization .
    • Exiguobacterium sp. PMA uses ring-cleaving dioxygenases, bypassing benzoxazole formation .
  • Methodological Considerations :
    • Tracer studies with isotopically labeled 4C2NP to track carbon flow.
    • Comparative genomics to identify gene clusters responsible for divergent pathways.
  • Analytical Validation : Cross-referencing HPLC, GC-MS, and NMR data ensures metabolite identification accuracy .

Q. What strategies optimize the synthesis of this compound derivatives for structural diversification?

Advanced Research Focus

  • Nitration/Hydrolysis : Starting from 2-amino-4-chlorophenol, sequential acetylation, nitration, and hydrolysis yield 5-chloro-2-methyl-6-nitrobenzoxazole (65.7% yield) .
  • Solvent Effects : Ethanol or DMSO enhances ligand solubility and reaction efficiency .
  • Catalysis : Transition metals (e.g., Zn²⁺) template self-assembly for complex formation .

Properties

IUPAC Name

5-chloro-2-methyl-1,3-benzoxazole
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InChI

InChI=1S/C8H6ClNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HJCIGAUHTJBHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8051831
Record name 5-Chloro-2-methylbenzoxazole
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Molecular Weight

167.59 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19219-99-9
Record name 5-Chloro-2-methylbenzoxazole
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Record name Benzoxazole, 5-chloro-2-methyl-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Chloro-2-methylbenzoxazole
5-Chloro-2-methylbenzoxazole
5-Chloro-2-methylbenzoxazole
5-Chloro-2-methylbenzoxazole
5-Chloro-2-methylbenzoxazole
5-Chloro-2-methylbenzoxazole

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